

Ethyl Propyl Sulfide: Application Notes and Protocols for Food Flavoring Use

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Compound of Interest

Compound Name: Ethyl propyl sulfide

Cat. No.: B1361377

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These application notes provide a comprehensive overview of **ethyl propyl sulfide's** use as a food flavoring agent, including its regulatory status, typical applications, and detailed protocols for its analysis and stability testing.

Ethyl propyl sulfide (CAS 4110-50-3), a volatile sulfur compound, is recognized for its contribution to the characteristic aromas of various foods, including onions and other Allium species.^[1] In the food industry, it is utilized as a flavoring agent to impart or enhance specific flavor profiles.^{[1][2]}

Chemical and Physical Properties

Property	Value
Chemical Name	1-(ethylsulfanyl)propane
Synonyms	Ethyl n-propyl sulfide, 3-Thiahexane
CAS Number	4110-50-3
Molecular Formula	C5H12S
Molecular Weight	104.22 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Pungent, characteristic of sulfur compounds

Regulatory Status and Safety

While **ethyl propyl sulfide** is used as a flavoring agent, its regulatory and safety evaluations are often grouped with other simple aliphatic sulfides and thiols. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this group and expressed no safety concern at current levels of intake when used as flavoring agents.

For the related compound, ethyl propyl disulfide (FEMA Number 4041), JECFA has also concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) **Ethyl propyl sulfide** is listed as a flavoring agent in the EU.[\[7\]](#)

Table 1: Regulatory and Safety Information Summary

Compound	FEMA Number	JECFA Number	JECFA Conclusion (for the group)
Ethyl Propyl Sulfide	Not explicitly assigned	Part of "Simple aliphatic and aromatic sulfides and thiols"	No safety concern at current levels of intake when used as a flavouring agent. [3] [6]
Ethyl Propyl Disulfide	4041 [5] [6] [8]	1694 [4] [5] [9]	No safety concern at current levels of intake when used as a flavouring agent. [3] [6]

Applications in Food Products

Ethyl propyl sulfide is used at low concentrations to contribute to the overall flavor profile of various food products. Its pungent, sulfurous notes can enhance savory flavors.

Table 2: Typical Use Levels of **Ethyl Propyl Sulfide** in Food Categories[\[10\]](#)

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)	0.20000	1.00000
Fats and oils, and fat emulsions (type water-in-oil)	0.10000	0.50000
Edible ices, including sherbet and sorbet	0.20000	1.00000
Processed fruit	0.20000	1.00000
Confectionery	0.20000	1.00000

Experimental Protocols

Protocol 1: Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a method to identify and characterize the odor contribution of **ethyl propyl sulfide** in a food matrix.

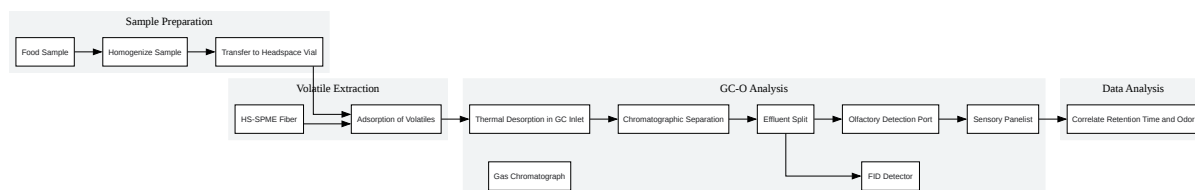
Objective: To separate volatile compounds and have trained sensory panelists assess the odor of each compound as it elutes from the gas chromatograph.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory detection port (ODP).
- Capillary column suitable for volatile sulfur compounds (e.g., DB-Sulfur or equivalent).
- Food sample containing **ethyl propyl sulfide**.
- Headspace solid-phase microextraction (HS-SPME) fibers (e.g., Carboxen/PDMS).
- Reference standard of **ethyl propyl sulfide**.
- Trained sensory panel.

Procedure:

- **Sample Preparation:** Homogenize the food sample. Place a known amount into a headspace vial.
- **Volatile Extraction (HS-SPME):** Equilibrate the sample at a controlled temperature (e.g., 40-60°C). Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb volatile compounds.
- **GC-O Analysis:**
 - Insert the SPME fiber into the GC inlet for thermal desorption.
 - The GC oven temperature program should be optimized to separate volatile sulfur compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.
 - The effluent from the column is split between the FID and the ODP.
 - A trained panelist sniffs the effluent at the ODP and records the retention time, odor descriptor, and intensity of each detected odor.
- **Data Analysis:** Correlate the retention time of the reference standard with the panelists' descriptions to confirm the odor contribution of **ethyl propyl sulfide**.



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Figure 1. Workflow for GC-Olfactometry Analysis.

Protocol 2: Quantification of Ethyl Propyl Sulfide using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of **ethyl propyl sulfide** in a food matrix.

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Capillary column as in Protocol 1.
- Food sample.
- HS-SPME apparatus.
- **Ethyl propyl sulfide** standard solutions of known concentrations.
- Internal standard (e.g., deuterated sulfide).

Procedure:

- Sample Preparation and Extraction: Follow steps 1 and 2 from Protocol 1. Spike a known amount of the internal standard into the sample before extraction.
- Calibration Curve: Prepare a series of standard solutions of **ethyl propyl sulfide** of known concentrations and analyze them by HS-SPME-GC-MS to create a calibration curve.
- GC-MS Analysis:
 - Analyze the extracted sample using the same GC conditions as for the calibration standards.
 - The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for **ethyl propyl sulfide** and the internal standard.
- Quantification: Calculate the concentration of **ethyl propyl sulfide** in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Protocol 3: Stability Testing of Ethyl Propyl Sulfide in a Food Matrix

Objective: To evaluate the stability of **ethyl propyl sulfide** in a food product under specific storage conditions. The stability of sulfur compounds can be affected by factors such as oxidation and humidity.^[16]

Materials:

- Food product spiked with a known concentration of **ethyl propyl sulfide**.
- Environmental chambers for controlled temperature and humidity storage.
- GC-MS for quantification (as in Protocol 2).

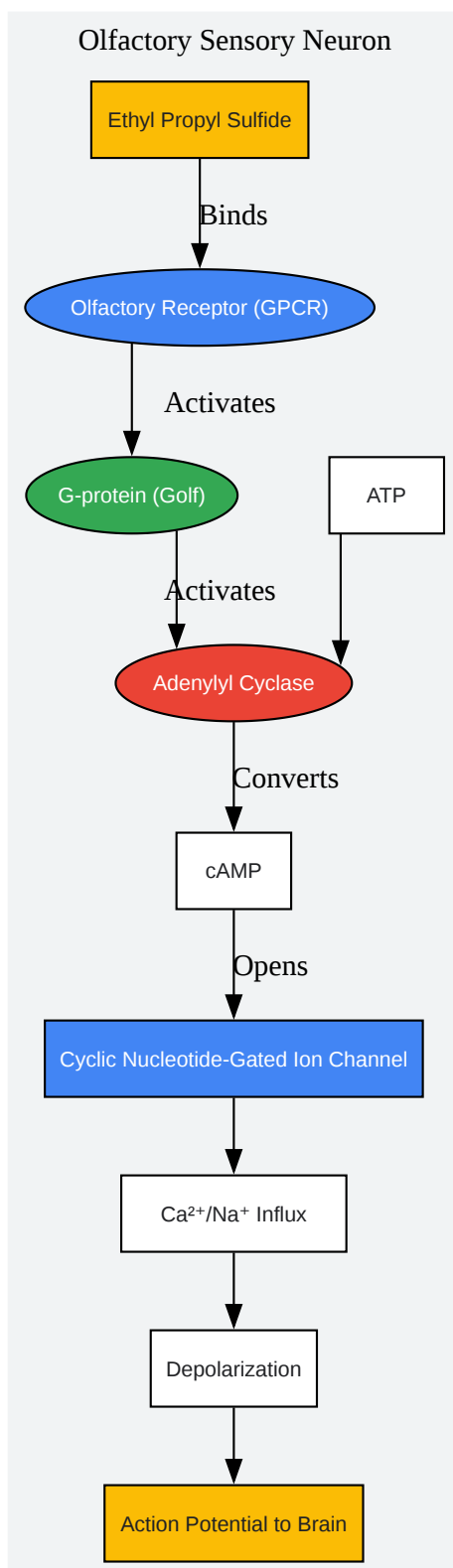
Procedure:

- Initial Analysis (Time 0): Prepare the spiked food product and immediately quantify the concentration of **ethyl propyl sulfide** using the GC-MS method described in Protocol 2.

- Storage: Store aliquots of the spiked product under different conditions (e.g., refrigerated, room temperature, elevated temperature) for a defined period (e.g., 1, 2, 4, 8 weeks).
- Time-Point Analysis: At each time point, remove a sample from each storage condition and quantify the concentration of **ethyl propyl sulfide**.
- Data Analysis: Plot the concentration of **ethyl propyl sulfide** as a function of time for each storage condition to determine its degradation rate.

Olfactory Signaling Pathway for Sulfide Compounds

The perception of sulfur compounds like **ethyl propyl sulfide** begins with the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity. This interaction is sometimes mediated by metal ions, such as copper.^{[17][18][19]} The binding of the odorant to the OR, a G-protein coupled receptor (GPCR), initiates a signaling cascade.



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Figure 2. Simplified Olfactory Signaling Pathway.

This activation leads to the dissociation of the G-protein (specifically G-olf), which in turn activates adenylyl cyclase.[20] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na^+ and Ca^{2+}). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb of the brain, resulting in the perception of smell.[18]

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